![molecular formula C15H24N2O2 B7506574 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)
1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP belongs to the class of piperazine derivatives, and it is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Mechanism of Action
CPP acts as a competitive antagonist of the 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by its endogenous ligand, glycine, and reduces the influx of calcium ions into the cell. This reduction in calcium influx can lead to a decrease in the excitability of the neuron and has been implicated in the analgesic effects of CPP.
Biochemical and physiological effects:
CPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the excitability of neurons, which can lead to analgesic effects. It has also been shown to improve learning and memory in several animal models of cognitive impairment. Additionally, CPP has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CPP in lab experiments is its potency and selectivity as an 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one receptor antagonist. This allows for precise manipulation of the 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one receptor without affecting other receptors or ion channels. However, one limitation of using CPP is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
CPP has several potential future directions for scientific research. One direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an analgesic in the treatment of chronic pain. Additionally, CPP may have potential applications in the field of cognitive enhancement and the treatment of cognitive impairment. Further research is needed to fully understand the potential of CPP in these areas.
In conclusion, CPP is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one receptor and has several potential applications in the fields of neurodegenerative diseases, chronic pain, and cognitive enhancement. Further research is needed to fully understand the potential of CPP in these areas.
Synthesis Methods
CPP can be synthesized by reacting 2-cyclopent-2-en-1-ylacetic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide can then be reduced with lithium aluminum hydride (LiAlH4) to yield CPP.
Scientific Research Applications
CPP has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one receptor, which is involved in several physiological and pathological processes, including learning and memory, pain perception, and neurodegenerative diseases. CPP has been used in several studies to investigate the role of the 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one receptor in these processes.
properties
IUPAC Name |
1-[4-(2-cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-12(2)15(19)17-9-7-16(8-10-17)14(18)11-13-5-3-4-6-13/h3,5,12-13H,4,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDPNRYUYVXJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)CC2CCC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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